molecular formula C16H23N3O B2790619 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1210231-05-2

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide

Cat. No. B2790619
CAS RN: 1210231-05-2
M. Wt: 273.38
InChI Key: XVPZECMFWQDZRA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide, also known as CP 47,497, is a synthetic cannabinoid compound that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, pharmacology, and oncology.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and immune function. By activating these receptors, N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and analgesic properties. It can also modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in regulating mood, cognition, and pain perception.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the interference of other signaling pathways. However, one of the limitations of using N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 is its potential for off-target effects and toxicity, which can affect the reliability and reproducibility of the results.

Future Directions

There are several future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497. One of the most promising areas is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another potential application is its use as an analgesic agent for the treatment of chronic pain. Additionally, the development of more selective and potent CB1 and CB2 receptor agonists based on the structure of N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 could lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 can be synthesized using a multistep process that involves the reaction of 3,5-dimethylphenylacetonitrile with 2-bromo-1-cyano-1,2-dimethylpropyl acetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the reduced intermediate with 2-chloro-N-(2,6-dimethylphenyl)-acetamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 has been used in various scientific research studies to investigate its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide 47,497 can protect neurons from oxidative stress and inflammation, which are major contributors to the development and progression of these diseases.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)16(5,10-17)19-15(20)9-18-14-7-12(3)6-13(4)8-14/h6-8,11,18H,9H2,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZECMFWQDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide

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